molecular formula C60H87N19O14 B599102 (D-ARG0,HYP2,3,D-PHE7)-BRADYKININ CAS No. 111929-26-1

(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ

货号: B599102
CAS 编号: 111929-26-1
分子量: 1298.475
InChI 键: QMTCRHSWBLUBBD-UQAVZLJVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ is a synthetic peptide analog of bradykinin, a naturally occurring peptide that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation. This compound is designed to mimic the biological activity of bradykinin while exhibiting enhanced stability and resistance to enzymatic degradation.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (D-ARG0,HYP2,3,D-PHE7)-BRADYKININ typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. Purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality.

化学反应分析

Types of Reactions

(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups.

科学研究应用

(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis, structure, and reactivity.

    Biology: Investigated for its role in modulating biological processes such as inflammation and pain.

    Medicine: Explored as a potential therapeutic agent for conditions involving bradykinin pathways, such as angioedema and hypertension.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

作用机制

(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ exerts its effects by binding to bradykinin receptors, specifically the B2 receptor, on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses. The compound’s enhanced stability allows for prolonged receptor activation, making it a valuable tool for studying bradykinin-mediated processes.

相似化合物的比较

Similar Compounds

    Bradykinin: The natural peptide that (D-ARG0,HYP2,3,D-PHE7)-BRADYKININ is designed to mimic.

    [Hyp3]-Bradykinin: A modified bradykinin analog with a hydroxyproline substitution at position 3.

    [D-Phe7]-Bradykinin: Another analog with a D-phenylalanine substitution at position 7.

Uniqueness

This compound is unique due to its combination of modifications, including D-arginine at position 0, hydroxyproline at positions 2 and 3, and D-phenylalanine at position 7. These modifications enhance the peptide’s stability and resistance to enzymatic degradation, making it a valuable tool for research and potential therapeutic applications.

生物活性

(D-ARG0,HYP2,3,D-PHE7)-bradykinin is a synthetic analog of the peptide bradykinin, which is known for its role in various biological processes, particularly in pain signaling and inflammation. This compound specifically interacts with bradykinin receptors (B1 and B2), influencing cellular responses such as calcium release and cytoskeletal changes.

Bradykinin operates through two primary receptors:

  • B1 Receptors : Typically upregulated in pathological conditions.
  • B2 Receptors : Constitutively expressed in many tissues and primarily responsible for the physiological effects of bradykinin.

The activity of this compound has been studied extensively in various cellular models. It has been shown to induce significant responses in neuronal growth cones, leading to morphological changes that are critical for neuronal development and function.

Dose-Response Relationship

Research indicates that this compound exhibits a potent dose-response relationship. For example, studies have demonstrated that the effective concentration (EC50) for inducing calcium release and growth cone retraction is remarkably low, around 8.1 nM and 9.6 nM, respectively . This suggests a high sensitivity of the cellular systems to this compound.

Comparative Activity

A comparative analysis with other bradykinin analogs reveals that this compound has unique properties. For instance, it shows a significant capacity to induce F-actin loss in growth cones at concentrations as low as 1.6 pM . This is substantially lower than the concentrations required for calcium release, indicating distinct pathways activated by this compound.

Study on Neuronal Growth Cones

In a study examining the effects of bradykinin on rat pheochromocytoma (PC12) cells, it was found that this compound led to:

  • Growth Cone Collapse : Induced by a decrease in F-actin content.
  • Calcium Release : Triggered by G-protein-coupled receptor activation leading to inositol trisphosphate formation .

The study highlighted that the morphological changes in response to bradykinin were preceded by rapid calcium signaling events.

Pharmacological Profiling

Another study focused on the pharmacological properties of various bradykinin analogs including this compound. It was established that while some modifications increased antagonistic potency in blood pressure tests, others maintained agonistic properties in uterine tests . The findings emphasized the complexity of bradykinin receptor interactions and the potential therapeutic implications for conditions like hypertension and pain management.

Biological Activity Comparison Table

CompoundEC50 Calcium Release (nM)EC50 Growth Cone Retraction (nM)F-actin Loss EC50 (pM)
This compound8.19.61.6
Other Bradykinin AnalogVariesVariesVaries

Pharmacological Properties Table

AnalogBlood Pressure Test ResultUterine Test Result
[D-Arg0,Hyp3,D-Phe7]-BradykininAntagonistAgonist
[D-Arg0,Hyp2,3,D-Phe7]-BradykininModerate AntagonistWeak Agonist

属性

CAS 编号

111929-26-1

分子式

C60H87N19O14

分子量

1298.475

IUPAC 名称

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S,4R)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C60H87N19O14/c61-39(19-10-22-68-58(62)63)49(84)73-40(20-11-23-69-59(64)65)55(90)79-32-38(82)29-47(79)56(91)78-31-37(81)28-46(78)54(89)71-30-48(83)72-42(25-34-13-4-1-5-14-34)50(85)77-45(33-80)53(88)76-44(27-36-17-8-3-9-18-36)52(87)75-43(26-35-15-6-2-7-16-35)51(86)74-41(57(92)93)21-12-24-70-60(66)67/h1-9,13-18,37-47,80-82H,10-12,19-33,61H2,(H,71,89)(H,72,83)(H,73,84)(H,74,86)(H,75,87)(H,76,88)(H,77,85)(H,92,93)(H4,62,63,68)(H4,64,65,69)(H4,66,67,70)/t37-,38-,39-,40+,41+,42+,43+,44-,45+,46+,47+/m1/s1

InChI 键

QMTCRHSWBLUBBD-UQAVZLJVSA-N

SMILES

C1C(CN(C1C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)C5CC(CN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。